A Comprehensive Technical Guide to the Physicochemical Characterization of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
A Comprehensive Technical Guide to the Physicochemical Characterization of 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
Abstract
This technical guide provides a comprehensive framework for the detailed physicochemical characterization of the novel compound, 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. As specific experimental data for this molecule is not widely published, this document serves as an authoritative guide for researchers, medicinal chemists, and drug development professionals on the requisite analytical workflows to establish its identity, purity, and key drug-like properties. We present a series of validated, step-by-step protocols for spectroscopic and chromatographic analysis, as well as for the determination of critical physicochemical parameters including melting point, aqueous solubility, pKa, and lipophilicity. The rationale behind methodological choices is discussed, emphasizing a holistic approach to generating a robust data package essential for advancing a compound through the drug discovery and development pipeline.
Introduction: The Imperative for Foundational Characterization
The compound 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline incorporates several structural motifs of high interest in modern medicinal chemistry. The fluoroaniline core is a common feature in many pharmaceuticals, offering metabolic stability and altered electronic properties.[1] The pyrazole ring is a versatile heterocycle known for its diverse biological activities and ability to participate in hydrogen bonding.[2][3] The combination of these fragments suggests potential utility as a scaffold or intermediate in various therapeutic areas.
However, before any biological evaluation can be meaningfully undertaken, a thorough understanding of the molecule's fundamental physicochemical properties is paramount. These properties—solubility, lipophilicity (logP), and ionization state (pKa)—govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, directly impacting its journey from administration to its biological target.[4][5]
This guide is structured to lead a researcher through the logical sequence of analytical procedures required to build a complete physicochemical profile for this specific molecule. The protocols described herein are based on established, robust methodologies applicable to novel aniline derivatives.[6][7]
Part I: Structural Verification and Purity Assessment
The foundational step in characterizing any newly synthesized compound is the unambiguous confirmation of its chemical structure and the quantification of its purity. A multi-technique approach is essential for a complete and reliable assessment.[6]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is the initial checkpoint to confirm that the molecular weight of the synthesized compound matches the theoretical value. For an aniline derivative, analysis in positive ion mode is typically successful due to the basicity of the amino group, which is readily protonated to form the [M+H]⁺ ion.[6]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of 0.1% formic acid to the solvent is recommended to facilitate protonation.[6]
-
Instrumentation: Utilize an ESI-MS system, often coupled with a liquid chromatograph (LC-MS).
-
Ionization Mode: Set to positive ion mode to detect the [M+H]⁺ adduct.
-
Data Acquisition: Perform a full scan to identify the molecular ion peak. The expected monoisotopic mass for C₁₁H₁₂FN₃O is 221.0964 g/mol ; therefore, the target [M+H]⁺ ion would be m/z 222.1042.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR provides the definitive structural map of the molecule. For this specific compound, a suite of experiments is necessary. ¹H NMR will confirm the proton environments and their connectivity through coupling patterns. ¹³C NMR will identify all unique carbon atoms. Crucially, ¹⁹F NMR will confirm the presence and environment of the single fluorine atom, a key structural feature.[7]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[7]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra to observe the chemical shifts and coupling constants of the aromatic, methoxy, methyl, and aniline protons.
-
¹³C NMR: Acquire a proton-decoupled spectrum to identify the 11 distinct carbon signals.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum to observe the singlet corresponding to the fluorine atom. Its chemical shift will provide information about its electronic environment.[7]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of pharmaceutical compounds. It separates the target compound from starting materials, byproducts, and other impurities, allowing for precise quantification.[8]
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL and dilute as necessary.
-
Mobile Phase: A gradient elution is recommended for separating a wide range of potential impurities.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.
-
-
Detection: Monitor at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm, or a wavelength determined by UV-Vis spectroscopy).
-
Data Analysis: Integrate the peak areas. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Workflow for Identity and Purity Confirmation
Caption: Sequential workflow for determining key physicochemical properties.
Data Summary and Interpretation
All quantitative data generated from these experiments should be compiled into a clear, concise summary table. This allows for at-a-glance assessment of the compound's key characteristics and provides a foundational dataset for subsequent computational modeling and in-vitro ADME assays.
Table 1: Summary of Physicochemical Properties for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline
| Parameter | Method | Result | Significance |
| Identity & Purity | |||
| Molecular Formula | - | C₁₁H₁₂FN₃O | - |
| Molecular Weight | - | 221.24 g/mol | - |
| [M+H]⁺ | ESI-MS | To be determined | Confirms molecular weight |
| Structure | ¹H, ¹³C, ¹⁹F NMR | To be determined | Confirms chemical structure |
| Purity | RP-HPLC | To be determined | Establishes sample quality for assays |
| Physical Properties | |||
| Melting Point | Capillary Method | To be determined | Indicator of purity and solid-state form |
| Drug-like Properties | |||
| Aqueous Solubility (pH 1.2) | Shake-Flask HPLC-UV | To be determined | Predicts behavior in gastric fluid |
| Aqueous Solubility (pH 4.5) | Shake-Flask HPLC-UV | To be determined | Predicts behavior in upper intestine |
| Aqueous Solubility (pH 6.8) | Shake-Flask HPLC-UV | To be determined | Predicts behavior in lower intestine |
| pKa (basic) | Potentiometric Titration | To be determined | Defines ionization state at physiological pH |
| logP | RP-HPLC | To be determined | Measures intrinsic lipophilicity |
| logD (pH 7.4) | RP-HPLC | To be determined | Predicts membrane permeability at physiological pH |
Conclusion
The systematic application of the analytical workflows detailed in this guide will yield a robust and comprehensive physicochemical profile for 5-fluoro-2-[(1-methyl-1H-pyrazol-5-yl)methoxy]aniline. This foundational dataset is not merely a collection of numbers; it is the scientific bedrock upon which all further investigation into the compound's therapeutic potential must be built. Understanding these core properties enables informed decisions in lead optimization, formulation development, and the design of relevant biological assays, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.
References
-
Soares, J.X., Santos, Á., Fernandes, C., & Pinto, M.M.M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]
-
International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]
-
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
-
Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. Available from: [Link]
-
Loechel, F. et al. (2010). Evaluation of pKa Estimation Methods on 211 Druglike Compounds. Journal of Chemical Information and Modeling. Available from: [Link]
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]
-
DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
World Health Organization (WHO). (2018). Annex 4: Guideline on submission of documentation for a multisource (generic) finished pharmaceutical product for the WHO Prequalification of Medicines Programme: quality part. Available from: [Link]
-
Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Available from: [Link]
-
Popova, Y. et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available from: [Link]
-
Berg, E.B. van den, et al. (2016). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
University of Calgary. Melting point determination. Available from: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available from: [Link]
-
Japanese Pharmacopoeia. Melting Point Determination / General Tests. Available from: [Link]
-
ResolveMass Laboratories Inc. Melting Point Determination. Available from: [Link]
-
World Health Organization (WHO). (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Available from: [Link]
-
Emmace. Solubility and chemical quantification of APIs/drugs. Available from: [Link]
-
University of Technology, Iraq. (2021). Experiment (1) Determination of Melting Points. Available from: [Link]
-
Teva API. (2018). Solving solubility issues in modern APIs. Available from: [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. Available from: [Link]
-
OSTI.GOV. (1984). Analytical procedures for aniline and selected derivatives in wastewater and sludge. Final report. Available from: [Link]
-
PubMed. (2012). Synthesis, Biological Evaluation, and Molecular Docking Studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline Derivatives as Novel Anticancer Agents. Available from: [Link]
-
Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt [beilstein-journals.org]
- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijirss.com [ijirss.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
